molecular formula C20H22N4O3 B7496548 3-(3,5-dimethoxyphenyl)-N-[(2-imidazol-1-ylpyridin-3-yl)methyl]propanamide

3-(3,5-dimethoxyphenyl)-N-[(2-imidazol-1-ylpyridin-3-yl)methyl]propanamide

Cat. No. B7496548
M. Wt: 366.4 g/mol
InChI Key: GHYFYYDBQYPDNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3,5-dimethoxyphenyl)-N-[(2-imidazol-1-ylpyridin-3-yl)methyl]propanamide is a compound that has gained significant attention in the scientific community due to its potential use in research. This compound is also known as JNJ-10181457 and is a selective antagonist of the histamine H3 receptor.

Mechanism of Action

JNJ-10181457 is a selective antagonist of the histamine H3 receptor, which is primarily located in the central nervous system (CNS). The histamine H3 receptor is involved in the regulation of histamine release and neurotransmitter release in the CNS. By blocking the histamine H3 receptor, JNJ-10181457 increases the release of neurotransmitters such as dopamine, norepinephrine, and acetylcholine, which are involved in various physiological and pathological processes.
Biochemical and physiological effects:
JNJ-10181457 has been shown to have several biochemical and physiological effects. This compound has been shown to increase the release of dopamine, norepinephrine, and acetylcholine in the CNS, which are involved in various physiological processes such as attention, motivation, and learning. Additionally, JNJ-10181457 has been shown to decrease food intake and increase energy expenditure, suggesting its potential use in the treatment of obesity.

Advantages and Limitations for Lab Experiments

JNJ-10181457 has several advantages and limitations for lab experiments. One of the advantages of JNJ-10181457 is its selectivity for the histamine H3 receptor, which allows for specific targeting of this receptor in various physiological and pathological processes. However, one of the limitations of JNJ-10181457 is its potential off-target effects, which may affect the interpretation of experimental results.

Future Directions

There are several future directions for the research on JNJ-10181457. One potential direction is the investigation of the therapeutic potential of JNJ-10181457 in the treatment of disorders such as obesity, narcolepsy, and ADHD. Additionally, further studies are needed to investigate the potential off-target effects of JNJ-10181457 and its impact on the interpretation of experimental results. Finally, the development of more selective and potent histamine H3 receptor antagonists may provide new insights into the role of this receptor in various physiological and pathological processes.
In conclusion, JNJ-10181457 is a compound with significant potential in scientific research due to its selectivity for the histamine H3 receptor. This compound has been shown to have several biochemical and physiological effects and has potential therapeutic applications in the treatment of various disorders. However, further research is needed to investigate its potential off-target effects and to develop more selective and potent histamine H3 receptor antagonists.

Synthesis Methods

The synthesis of JNJ-10181457 involves several steps starting from commercially available starting materials. The first step involves the synthesis of 3-(3,5-dimethoxyphenyl)propanoic acid, followed by the conversion of this acid to the corresponding acid chloride. The acid chloride is then reacted with N-[(2-imidazol-1-ylpyridin-3-yl)methyl]amine to give JNJ-10181457.

Scientific Research Applications

JNJ-10181457 has been used in various scientific research studies to investigate the role of the histamine H3 receptor in various physiological and pathological processes. This compound has been shown to have potential therapeutic applications in the treatment of several disorders such as obesity, narcolepsy, and attention deficit hyperactivity disorder (ADHD).

properties

IUPAC Name

3-(3,5-dimethoxyphenyl)-N-[(2-imidazol-1-ylpyridin-3-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O3/c1-26-17-10-15(11-18(12-17)27-2)5-6-19(25)23-13-16-4-3-7-22-20(16)24-9-8-21-14-24/h3-4,7-12,14H,5-6,13H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHYFYYDBQYPDNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)CCC(=O)NCC2=C(N=CC=C2)N3C=CN=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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